c[RGDf-(S,R)-alpha-Dfm-F]
説明
c[RGDf-(S,R)-alpha-Dfm-F] is a cyclic RGD (Arg-Gly-Asp) peptide derivative designed to selectively target integrin receptors, particularly αVβ3, which plays a critical role in angiogenesis, tumor metastasis, and inflammatory responses . The compound features a cyclized backbone with stereochemical modifications (S,R configuration) and the incorporation of a difluoromethyl-phenylalanine (Dfm-F) residue. These structural enhancements improve binding affinity and metabolic stability compared to linear RGD peptides, making it a promising candidate for therapeutic applications in cancer and cardiovascular diseases .
特性
分子式 |
C31H38F2N8O7 |
|---|---|
分子量 |
672.7 g/mol |
IUPAC名 |
2-[(2S,5R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-8-(difluoromethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H38F2N8O7/c32-28(33)31(16-19-10-5-2-6-11-19)29(48)40-20(12-7-13-36-30(34)35)25(45)37-17-23(42)38-22(15-24(43)44)26(46)39-21(27(47)41-31)14-18-8-3-1-4-9-18/h1-6,8-11,20-22,28H,7,12-17H2,(H,37,45)(H,38,42)(H,39,46)(H,40,48)(H,41,47)(H,43,44)(H4,34,35,36)/t20-,21+,22-,31?/m0/s1 |
InChIキー |
DZUCEYPUEFNCRE-ZONASRJLSA-N |
異性体SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O |
正規SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Anti-Angiogenic Efficacy
- Control group : Exhibited robust inflammation and neovascularization.
- c(RGDF-[NMe]V) : Reduced inflammation and angiogenesis compared to controls, but less effectively than RGDechiHCit.
- RGDechiHCit : Showed the mildest inflammatory response and minimal neovascular formation, with the fastest wound healing rate .
Inhibitory Activity (IC₅₀) Against Integrin β3
c[RGDf-(S,R)-alpha-Dfm-F] is listed among 40+ integrin β3 inhibitors in a 2000 report (). Key competitors include:
- C(RGDfF) : A benchmark cyclic RGD peptide with moderate IC₅₀ values.
- LAMIFIBAN and LOTRAFIBAN: Non-peptidic antagonists with high specificity but shorter half-lives.
- C[RGDf-(S)-alpha-TfmV] : A fluorinated analog with comparable stereochemical complexity but differing solubility profiles .
Molecular Weight and Physicochemical Properties
highlights that molecular weight (MW) differences among RGD derivatives significantly affect solubility and bioavailability. For instance:
- Linear RGD peptides (e.g., GRGDSP ) have lower MW (~600 Da) but poor serum stability.
- Cyclic analogs like c[RGDf-(S,R)-alpha-Dfm-F] (MW ~800–900 Da) balance moderate solubility with prolonged half-life due to rigid backbone and fluorinated residues .
Data Table: Key Comparative Parameters
Research Implications and Limitations
- Strengths : c[RGDf-(S,R)-alpha-Dfm-F]’s fluorinated structure offers a unique balance of binding affinity and stability, positioning it as a viable candidate for targeted therapy.
- Gaps : Direct comparative studies with RGDechiHCit or other fluorinated analogs are lacking. Further in vivo studies are needed to validate its anti-angiogenic potency and pharmacokinetic profile.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
